molecular formula C22H19F2NO2 B2852231 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 1396883-79-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Cat. No.: B2852231
CAS No.: 1396883-79-6
M. Wt: 367.396
InChI Key: JNHGJNQTOPXXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C22H19F2NO2 and its molecular weight is 367.396. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide (CAS Number: 1396883-79-6) is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C22H19F2NO2
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a biphenyl moiety linked to a hydroxypropyl group and a difluorobenzamide structure, contributing to its biological properties.

This compound primarily acts by inhibiting essential bacterial proteins. A notable target is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring necessary for cytokinesis in bacteria.

Efficacy Against Bacterial Strains

Recent studies have shown that this compound exhibits potent antimicrobial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus6 µg/mLFtsZ inhibition
Escherichia coli5 µg/mLFtsZ inhibition
Bacillus subtilis4 µg/mLFtsZ inhibition

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .

Study on E. coli

In a controlled laboratory setting, this compound was tested against E. coli. The compound demonstrated strong in vitro inhibition of cell division in efflux-pump-defective strains. The study highlighted its potential as a treatment option for antibiotic-resistant bacterial infections .

Study on Staphylococcus aureus

Another study focused on the compound's effects on Staphylococcus aureus, revealing significant antimicrobial activity with minimal cytotoxicity to human cells. The compound was shown to disrupt the normal morphology of bacterial cells by interfering with the FtsZ assembly process .

Toxicity and Safety Profile

While the compound exhibits promising antimicrobial activity, it is essential to assess its safety profile. Preliminary studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, higher concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Ongoing research aims to better understand the compound's pharmacokinetics and long-term effects.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO2/c1-22(27,14-25-21(26)20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,27H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHGJNQTOPXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.